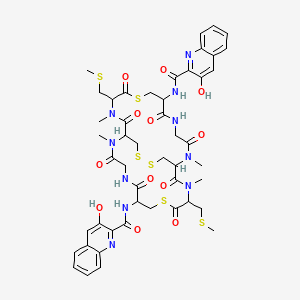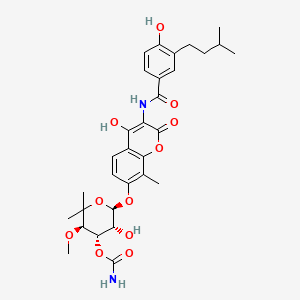
Dihydronovobiocin
Vue d'ensemble
Description
La dihydronovobiocine est un antibiotique de la famille des coumarines et un dérivé de la novobiocine. Elle est connue pour ses propriétés antibactériennes et est efficace contre une variété de bactéries, notamment Staphylococcus aureus, Streptococcus haemolyticus, Diplococcus pneumoniae, Salmonella typhosa, Klebsiella pneumoniae et *Pasteurella multocida . La dihydronovobiocine inhibe la sous-unité B de la gyrase de l'ADN, ce qui en fait un agent antibactérien puissant .
Mécanisme D'action
Target of Action
Dihydronovobiocin, a derivative of Novobiocin , primarily targets the GyrB subunit of the bacterial DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair, making it an attractive target for antibacterial agents .
Mode of Action
This compound works by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction . Similar to other aminocoumarin antibiotics, it acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB . This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, thereby inhibiting DNA replication and leading to cell death .
Biochemical Pathways
The inhibition of the GyrB subunit disrupts the DNA replication process, affecting the bacterial cell’s ability to reproduce and survive . This disruption can lead to downstream effects on various biochemical pathways within the bacterial cell, ultimately leading to cell death .
Pharmacokinetics
The elimination half-life is approximately 6 hours .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction, leading to bacterial cell death . This makes it an effective antibacterial agent, particularly against bacteria that rely on the DNA gyrase enzyme for survival and reproduction .
Analyse Biochimique
Biochemical Properties
Dihydronovobiocin interacts with DNA gyrase subunit B, a type II topoisomerase found in bacteria . This interaction inhibits the ATPase activity of the enzyme, thereby preventing the supercoiling of DNA, a critical step in DNA replication . The nature of this interaction is competitive, with this compound acting as an inhibitor .
Cellular Effects
This compound’s inhibition of DNA gyrase affects various cellular processes. By preventing DNA supercoiling, it disrupts DNA replication, leading to the cessation of bacterial cell growth
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA gyrase subunit B . By binding to this enzyme, this compound inhibits its ATPase activity, preventing the energy transduction necessary for DNA supercoiling . This disruption of DNA supercoiling halts DNA replication, thereby inhibiting bacterial cell growth .
Metabolic Pathways
Its primary known action is the inhibition of DNA gyrase subunit B
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse de la dihydronovobiocine implique l'hydrogénation de la novobiocine. Le processus comprend généralement la dissolution de la novobiocine dans un solvant approprié, tel que l'éthanol ou le méthanol, puis sa soumission à une hydrogénation à l'aide d'un catalyseur au palladium dans des conditions contrôlées . La réaction est réalisée à température ambiante et à pression atmosphérique jusqu'à ce que le niveau d'hydrogénation souhaité soit atteint.
Méthodes de production industrielle : La production industrielle de la dihydronovobiocine suit une voie synthétique similaire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes d'hydrogénation continus pour assurer une qualité et un rendement constants du produit. Les conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, sont optimisées pour maximiser l'efficacité du processus .
Analyse Des Réactions Chimiques
Types de réactions : La dihydronovobiocine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La dihydronovobiocine peut être oxydée pour former divers produits d'oxydation. Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Le composé peut être réduit davantage pour former des dérivés plus hydrogénés.
Substitution : La dihydronovobiocine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle et amide.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène en milieu acide ou permanganate de potassium en milieu neutre ou légèrement alcalin.
Réduction : Gaz hydrogène en présence d'un catalyseur au palladium.
Substitution : Divers nucléophiles, tels que les amines ou les alcools, en conditions acides ou basiques.
Principaux produits formés :
Oxydation : Formation de dérivés hydroxylés ou cétoniques.
Réduction : Formation de dérivés plus hydrogénés.
Substitution : Formation d'amides ou d'éthers substitués.
Applications De Recherche Scientifique
La dihydronovobiocine a une large gamme d'applications en recherche scientifique, notamment :
5. Mécanisme d'action
La dihydronovobiocine exerce ses effets antibactériens en inhibant la sous-unité B de la gyrase de l'ADN, une enzyme essentielle dans la réplication de l'ADN bactérien . En se liant à cette sous-unité, la dihydronovobiocine bloque l'activité de l'adénosine triphosphatase (ATPase), qui est essentielle pour la transduction d'énergie requise pour la superhélification de l'ADN . Cette inhibition empêche les bactéries de répliquer leur ADN, ce qui conduit finalement à la mort cellulaire .
Comparaison Avec Des Composés Similaires
La dihydronovobiocine fait partie de la classe des antibiotiques aminocoumarines, qui comprend d'autres composés tels que la novobiocine, la clorobiocine et la coumermycine A1 . Comparée à ces composés similaires, la dihydronovobiocine possède une structure hydrogénée unique qui améliore sa stabilité et sa puissance contre certaines souches bactériennes .
Composés similaires :
Novobiocine : Un antibiotique aminocoumarine avec un mécanisme d'action similaire mais moins hydrogéné.
Clorobiocine : Un autre antibiotique aminocoumarine avec un substituant chlore, ce qui le rend plus puissant contre certaines bactéries.
Coumermycine A1 : Un antibiotique aminocoumarine dimère avec un spectre d'activité plus large.
La structure unique et l'activité antibactérienne puissante de la dihydronovobiocine en font un composé précieux dans la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYCENBZIMIWTM-KGSXXDOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316470 | |
| Record name | Dihydronovobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29826-16-2 | |
| Record name | Dihydronovobiocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29826-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydronovobiocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydronovobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dihydronovobiocin?
A1: this compound, similar to its parent compound novobiocin, acts as a DNA gyrase inhibitor. [, ] Specifically, it targets the B subunit of DNA gyrase (GyrB), an essential bacterial enzyme responsible for controlling DNA supercoiling. [] This inhibition ultimately disrupts bacterial DNA replication and repair, leading to cell death.
Q2: How effective is this compound in inhibiting DNA gyrase compared to other known inhibitors?
A2: Research using a scintillation proximity assay demonstrated that this compound exhibits potent inhibition of DNA gyrase. [] Its 50% inhibitory concentration (IC50) was determined to be 64 nM, indicating strong binding affinity to GyrB. [] This potency is comparable to novobiocin (IC50 of 42 nM) and the cyclothialidine analog GR122222X (IC50 of 11 nM). []
Q3: Beyond antibacterial activity, has this compound shown activity against other targets?
A3: Interestingly, this compound has been shown to interact with LC3A, a protein involved in autophagy. [] This interaction suggests potential for this compound, or its derivatives, as tools to study autophagy pathways. []
Q4: Has this compound been chemically modified, and if so, what is the significance of these modifications?
A4: Yes, microbial biotransformation studies have successfully produced 11-hydroxythis compound from this compound using a novel soil actinomycete. [] This method provides an advantage over chemical oxidation, which results in a mixture of 11-hydroxy and 11-oxonovobiocin. [] The impact of this specific modification on biological activity requires further investigation.
Q5: Are there any established analytical methods for studying this compound?
A5: Early research utilized paper chromatography for the analysis of this compound. [] While this method provided a foundation for separation and identification, more modern techniques like HPLC or mass spectrometry are likely employed in current research for improved sensitivity and accuracy.
Q6: Is there any information available regarding the stability of this compound?
A6: While specific stability data for this compound is limited within the provided research, the development of a scintillation proximity assay suggests its compatibility with common solvents like dimethyl sulfoxide (DMSO) at concentrations up to 5% (v/v). [] This finding hints at potential stability under specific conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


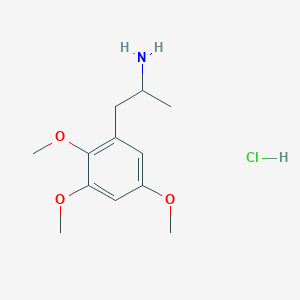
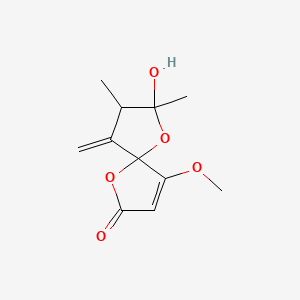
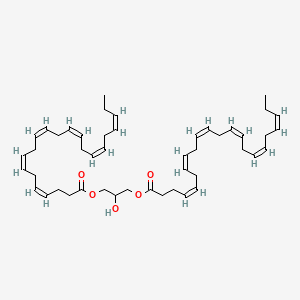
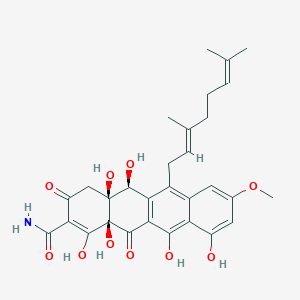
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
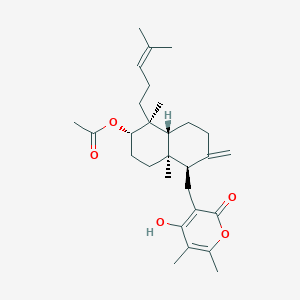
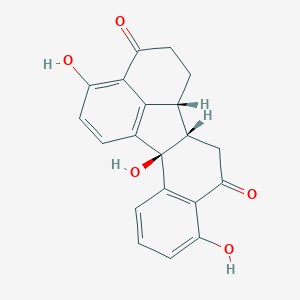
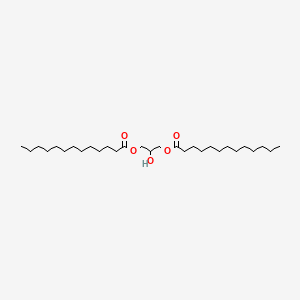
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)
![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)
![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)
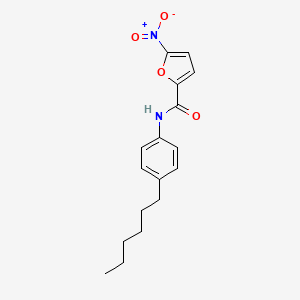
![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)
